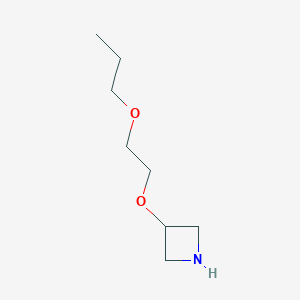

3-(2-Propoxyethoxy)azetidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(2-propoxyethoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVZGRGQSYMGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Intramolecular Cyclization of Suitable Precursors

One of the most direct approaches involves the intramolecular cyclization of amino alcohol derivatives or related precursors bearing the requisite side chains. This method leverages the high ring strain of azetidines to facilitate cyclization under mild conditions.

-

- Synthesize a linear precursor with an amino group and a suitable leaving group or reactive site positioned to enable ring closure.

- Under basic or thermal conditions, intramolecular nucleophilic attack of the amino group on an electrophilic carbon (such as a halide or activated ester) induces cyclization, forming the azetidine ring.

- Subsequent functionalization introduces the 2-propoxyethoxy substituent via nucleophilic substitution or addition reactions.

[2+2]-Cycloaddition Strategies

Another prominent method involves [2+2]-cycloaddition reactions, which are well-documented for azetidine synthesis.

-

- React an imine or iminium precursor with an alkene or alkyne bearing the propoxyethoxy side chain.

- UV irradiation or metal catalysis (e.g., palladium, rhodium) facilitates the cycloaddition, forming the azetidine ring with the desired substituents.

Ring Expansion of Azirines or Aziridines

A third approach involves ring expansion of azirines or aziridines, which can be functionalized to incorporate the 2-propoxyethoxy group.

-

- Prepare azirines or aziridines bearing the side chain.

- Subject these to ring-expansion conditions using carbene or diazo compounds, often catalyzed by transition metals such as rhodium or copper, to generate azetidines with the side chain attached.

Elimination and Functional Group Transformations

A more indirect method involves the synthesis of azetidines followed by elimination reactions to form azetines, which can then be hydrogenated or otherwise reduced to azetidines with the desired substituents.

-

- Synthesize a suitable precursor bearing a leaving group.

- Induce elimination to form the azetine, then perform reduction or functionalization to install the propoxyethoxy group.

Functionalization of Pre-formed Azetidines

Post-synthesis modification of azetidines is also a viable route, where the core azetidine ring is constructed first, followed by nucleophilic substitution or addition to introduce the 2-propoxyethoxy substituent.

-

- Use nucleophiles such as alkoxides or alcohols to attach the propoxyethoxy group to the azetidine ring via substitution reactions.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

3-(2-Propoxyethoxy)azetidine undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. Common reactions include:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles like amines or alcohols

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Recent studies have highlighted the neuroprotective properties of azetidine derivatives, including 3-(2-Propoxyethoxy)azetidine. These compounds are being investigated for their ability to mitigate neurodegenerative diseases such as Parkinson's Disease (PD).

- Mechanism of Action : Azetidine derivatives are believed to exert their neuroprotective effects through the regulation of oxidative stress and mitochondrial dysfunction. For instance, a study on a related compound, KHG26792, demonstrated significant attenuation of MPP+-induced cytotoxicity in SH-SY5Y neuroblastoma cells. The treatment resulted in improved mitochondrial potential and reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating a protective mechanism against oxidative damage .

- Clinical Relevance : The potential for these compounds to serve as therapeutic agents in the treatment of neurodegenerative diseases is significant. Their ability to modulate apoptotic pathways and enhance cellular resilience against toxins presents a promising avenue for drug development aimed at conditions like Alzheimer's and PD.

Synthetic Methodologies

This compound can be synthesized through various organic reactions, which are crucial for its application in research and industry.

- Synthesis Techniques : The synthesis typically involves the use of catalytic surfactants that facilitate the formation of azetidine rings under mild conditions. This approach not only enhances yield but also minimizes environmental impact, aligning with green chemistry principles .

- Reactivity and Functionalization : The azetidine ring structure allows for further functionalization, enabling the development of derivatives with tailored biological activities. This versatility is essential for creating compounds with specific therapeutic targets.

Catalytic Applications

The compound may also find applications in catalysis, particularly in oxidation reactions.

- Catalytic Surfactants : Research indicates that azetidine derivatives can act as catalytic surfactants in polyphasic systems, enhancing reaction efficiency and product recovery while reducing waste . This application is particularly relevant in fine chemical synthesis where environmentally friendly processes are prioritized.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of azetidine derivatives:

These studies collectively underscore the potential of this compound in therapeutic applications and sustainable chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Propoxyethoxy)azetidine is primarily attributed to its ability to undergo ring-opening reactions, which can interact with various molecular targets. The ring strain facilitates these reactions, allowing the compound to form covalent bonds with biological molecules, thereby exerting its effects . The specific molecular targets and pathways involved depend on the context of its application, such as drug development or material science.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(2-Propoxyethoxy)azetidine can be contextualized by comparing it to analogues with variations in substituent structure, ring size, or functional groups. Key comparisons are outlined below:

Substituent Effects on Metabolic Stability

- 3-Isopropoxyazetidine (C₆H₁₃NO, ): The isopropoxy group provides steric hindrance, which improves metabolic stability. In the pyridinol series, analogues with isopropoxy substituents (e.g., compound 39 in ) demonstrated 76% metabolic recovery compared to 46% for less hindered analogues. This suggests that branching in the alkoxy group enhances resistance to oxidative degradation .

- This compound: The extended 2-propoxyethoxy chain may reduce steric hindrance relative to isopropoxy but introduce ether oxygen atoms, which could increase solubility.

Polarity and Permeability

- 3-Methoxyazetidine vs. 3-Cyanoazetidine (): These analogues have similar logD values (2.7 vs. 2.6) but differ in TPSA (94 vs. 108 Ų). The lower TPSA of the methoxy derivative correlates with improved Caco-2 permeability, highlighting the impact of polar groups on absorption. For this compound, the two ether oxygen atoms in the substituent may increase TPSA, necessitating optimization of logD to balance permeability .

Structural Analogues in Drug Design

- 3-(3-Methylphenoxy)azetidine Hydrochloride (): Aromatic substituents like phenoxy groups enhance binding to hydrophobic pockets in targets such as G-protein coupled receptors. In contrast, the aliphatic 2-propoxyethoxy group in the target compound may favor interactions with solvent-exposed enzyme regions .

- Dopamine Transporter Ligands (): Azetidine derivatives with diarylmethoxyethylidenyl substituents exhibit high DAT selectivity. The flexibility and polarity of the 2-propoxyethoxy group in this compound could be tailored for similar neuropharmacological applications .

Biologische Aktivität

3-(2-Propoxyethoxy)azetidine, a compound characterized by its azetidine ring structure modified with a propoxyethoxy side chain, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is classified as an azetidine derivative. The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. The introduction of the propoxyethoxy group enhances its lipophilicity and potentially influences its interaction with biological targets.

Anticancer Properties

Research indicates that azetidine derivatives may serve as potential anticancer agents. For instance, derivatives have been associated with the inhibition of low-fidelity DNA polymerase Theta (Polθ), which is significant in BRCA-deficient tumors. This inhibition strategy presents a synthetic-lethal approach to target cancer cells effectively .

Antimicrobial Activity

Azetidine derivatives have shown varying degrees of antibacterial and antifungal activity. Compounds similar to this compound have been reported to possess acceptable antibacterial and antifungal properties, indicating potential therapeutic applications .

Table 1: Biological Activities of Azetidine Derivatives

Case Studies

- Antitumor Efficacy : A study focused on the development of 3-hydroxymethyl-azetidine derivatives highlighted their effectiveness as Polθ inhibitors, showcasing significant antiproliferative properties in BRCA-deficient cells .

- Antimicrobial Evaluation : Research on various azetidine derivatives indicated promising antibacterial activity against resistant strains, suggesting that modifications in the azetidine structure could enhance efficacy .

Q & A

Q. Basic

- NMR spectroscopy :

- ¹H NMR : Azetidine ring protons (δ 3.5–4.5 ppm), propoxyethoxy methyl groups (δ 1.0–1.5 ppm).

- ¹³C NMR : Azetidine carbons (δ 45–60 ppm), ether carbons (δ 65–75 ppm).

- IR spectroscopy : Ether C-O stretches (~1100 cm⁻¹).

- Mass spectrometry : Molecular ion peak (e.g., [M+H]⁺) confirms molecular weight.

Purity is assessed via HPLC with UV detection at 210–254 nm .

What mechanistic insights explain the role of this compound derivatives in modulating NLRP3 inflammasome activity?

Advanced

These derivatives inhibit NLRP3 inflammasome activation by:

- Reducing ROS generation : Measured via fluorescent probes (e.g., DCFH-DA) in LPS-stimulated BV2 microglial cells .

- Downregulating TLR4/MyD88/NF-κB signaling : Validated by Western blotting for pathway proteins (e.g., p65 NF-κB) .

- Suppressing IL-1β secretion : Quantified using ELISA kits .

What are the stability considerations for this compound under different storage conditions?

Q. Basic

- Storage : Inert atmosphere (argon), sealed containers at –20°C to prevent hydrolysis or oxidation.

- Stability testing : Accelerated degradation studies (40°C/75% relative humidity) monitored by HPLC. Moisture-sensitive due to azetidine’s propensity for ring-opening reactions .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacokinetic properties?

Q. Advanced

- Substituent variation : Adjusting the propoxyethoxy chain length or introducing polar groups (e.g., hydroxyl) to modulate logP and solubility.

- In vitro assays : Microsomal stability (e.g., liver microsomes), Caco-2 permeability.

- In vivo PK studies : Rodent models to assess bioavailability and half-life. SAR trends from similar compounds (e.g., fluorinated azetidines) suggest alkyl chain modifications improve brain penetration .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency measures : Eye rinsing (15 minutes with water) and medical consultation for respiratory exposure, per SDS guidelines for analogous azetidines .

What computational methods are effective in predicting the conformational flexibility of this compound and its impact on biological activity?

Q. Advanced

- Molecular dynamics (MD) simulations : Analyze azetidine ring puckering and substituent orientation (e.g., 3D visualization as in ) .

- Density Functional Theory (DFT) : Calculate energy barriers for ring conformers.

- Docking studies : Predict binding modes to targets like nAChRs or NLRP3 using software such as GROMACS or MOE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.